molecular formula C27H23ClN2O5 B2752862 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 866342-81-6

2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2752862
CAS No.: 866342-81-6
M. Wt: 490.94
InChI Key: LCVAFFZAJGTFGO-UHFFFAOYSA-N
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Description

This compound is a quinoline-4-one derivative featuring a 4-chlorobenzoyl group at position 3, a methoxy substituent at position 6, and an acetamide side chain linked to a 4-ethoxyphenyl moiety. The 4-chlorobenzoyl group likely contributes to electron-withdrawing effects, while the 4-ethoxyphenyl moiety may influence solubility and metabolic stability .

Properties

IUPAC Name

2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN2O5/c1-3-35-20-10-8-19(9-11-20)29-25(31)16-30-15-23(26(32)17-4-6-18(28)7-5-17)27(33)22-14-21(34-2)12-13-24(22)30/h4-15H,3,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVAFFZAJGTFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced through a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction, using methanol and a suitable base.

    Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate with ethoxyphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide (NaOH)

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Alcohol derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Variations

The target compound shares a quinoline-4-one core with several analogs but differs in key substituents:

Compound Name R3 R6 Acetamide Side Chain Biological Activity (if reported) Reference
Target Compound 4-Chlorobenzoyl Methoxy N-(4-Ethoxyphenyl) Not explicitly stated in evidence
2-[3-(4-Chlorobenzenesulfonyl)-6-Ethyl-4-Oxo-1,4-Dihydroquinolin-1-Yl]-N-(3-Methylphenyl)Acetamide 4-Chlorobenzenesulfonyl Ethyl N-(3-Methylphenyl) Unknown (structural focus)
2-[3-(Benzenesulfonyl)-6-Ethyl-4-Oxo-1,4-Dihydroquinolin-1-Yl]-N-(4-Chlorophenyl)Acetamide Benzenesulfonyl Ethyl N-(4-Chlorophenyl) Unknown (synthesis emphasis)
N-(4-Chlorophenyl)-2-(6-Ethyl-4-Oxo-3-(Phenylsulfonyl)Quinolin-1(4H)-Yl)Acetamide Phenylsulfonyl Ethyl N-(4-Chlorophenyl) Potential kinase inhibition
2-(3-(4-Fluorophenyl)-4-Oxo-3,4-Dihydroquinazolin-2-Ylthio)-N-(2-(4-Chlorophenyl)-4-Oxo-1,2,3,4-Tetrahydroquinazolin-6-Yl)Acetamide 4-Fluorophenyl (quinazolinone core) N/A Thioacetamide-linked quinazolinone Anticancer (hypothesized)

Key Observations :

  • R3 Substituent : The target’s 4-chlorobenzoyl group differs from sulfonyl analogs (e.g., 4-chlorobenzenesulfonyl in ), which may alter electronic properties and steric bulk. Sulfonyl groups enhance hydrogen-bonding capacity, whereas benzoyl groups prioritize π-π stacking .
  • R6 Position : The methoxy group in the target compound may improve solubility compared to ethyl substituents in analogs .
  • Acetamide Tail : The 4-ethoxyphenyl group offers a balance of lipophilicity and metabolic resistance compared to chlorophenyl or methylphenyl groups .
Physicochemical and Pharmacokinetic Profiles
  • Solubility : Methoxy and ethoxy groups likely enhance aqueous solubility relative to ethyl or chlorophenyl substituents .
  • Metabolic Stability : Ethoxy groups are less prone to rapid oxidative metabolism compared to methyl or unsubstituted phenyl rings .
  • Crystallinity : Analogs with sulfonyl groups (e.g., ) exhibit well-defined crystal structures, suggesting the target compound may also crystallize efficiently, aiding in X-ray characterization (see SHELX and ORTEP-3 references ).

Research Findings and Data

Structural Characterization
  • X-ray Crystallography : Related compounds (e.g., ) were resolved using SHELXL , with hydrogen-bonding patterns critical for dimer formation (R2<sup>2</sup>(10) motifs) . The target compound’s amide group is expected to adopt a planar conformation, similar to dichlorophenyl acetamide derivatives .
  • Melting Points : Analogs with chlorophenyl groups exhibit higher melting points (e.g., 473–475 K in ) compared to ethoxy-substituted compounds, suggesting increased crystallinity .

Biological Activity

The compound 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a quinoline core which is linked to various functional groups that enhance its bioactivity. The presence of the 4-chlorobenzoyl and 4-ethoxyphenyl moieties contributes to its pharmacological properties, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The mechanism of action may involve:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: It can bind to receptors, modulating signal transduction pathways that influence cell behavior.

Biological Activity Overview

Activity TypeDescription
AntimicrobialExhibits activity against various bacterial strains, potentially useful in treating infections.
AnticancerShows promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.
Anti-inflammatoryMay reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
AntioxidantPossesses the ability to scavenge free radicals, protecting cells from oxidative stress.

Case Studies and Research Findings

  • Anticancer Activity:
    • A study evaluated the anticancer properties of this compound against various cancer cell lines, including breast and lung cancer. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent effect on tumor growth inhibition .
  • Antimicrobial Properties:
    • In vitro tests revealed that the compound exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 25 µg/mL for Staphylococcus aureus, indicating its potential as an antimicrobial agent .
  • Anti-inflammatory Effects:
    • Research demonstrated that the compound reduced levels of inflammatory markers such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may have therapeutic potential in inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, a comparison with structurally similar compounds is essential.

Compound NameBiological Activity Summary
2-[3-(4-bromobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamideModerate anticancer activity; less effective than the chlorinated variant.
2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-nitrophenyl)acetamideEnhanced antimicrobial properties compared to the chloro derivative.

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